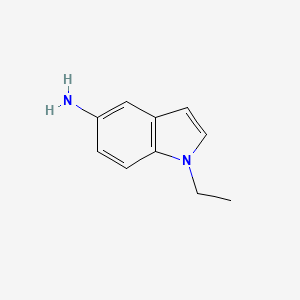

1-ethyl-1H-indol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-12-6-5-8-7-9(11)3-4-10(8)12/h3-7H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYBQQPHRWZTTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-ethyl-1H-indol-5-amine CAS 18450-32-5 literature review

An In-Depth Technical Guide to 1-Ethyl-1H-indol-5-amine (CAS 18450-32-5)

Executive Summary

1-Ethyl-1H-indol-5-amine (CAS 18450-32-5) is a specialized heterocyclic building block primarily utilized in the synthesis of bioactive small molecules targeting G-protein coupled receptors (specifically Cannabinoid Receptor Type 2, CB2) and cytoskeletal proteins (tubulin).[1][2][3][4][5][6][7][8][9] Unlike its more common analog, 5-aminoindole, the N1-ethyl substitution introduces a critical lipophilic modification that alters the pharmacokinetic profile and binding affinity of derived pharmacophores. This guide details the physicochemical properties, validated synthesis routes, and reaction landscapes of this compound for medicinal chemistry applications.

Part 1: Chemical Profile & Identification

| Property | Specification |

| Chemical Name | 1-Ethyl-1H-indol-5-amine |

| CAS Number | 18450-32-5 |

| Molecular Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol |

| Appearance | Semisolid to purple viscous oil [1] |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water |

| Key Spectral Data | ¹H NMR (300 MHz, DMSO-d₆): δ 1.55 (t, J = 7.3 Hz, 3H, –CH₂CH ₃), 4.10 (q, J = 7.3 Hz, 2H, –CH ₂CH₃), 6.18 (d, J = 3.0 Hz, 1H, Ar-H3), 6.55 (dd, J = 8.6, 2.1 Hz, 1H, Ar-H6), 6.72 (d, J = 2.0 Hz, 1H, Ar-H4), 7.15 (d, J = 8.6 Hz, 1H, Ar-H7), 7.20 (d, J = 3.0 Hz, 1H, Ar-H2) [1].[4] |

Part 2: Synthesis & Manufacturing Protocols

The most robust synthetic route involves the regioselective N-alkylation of 5-nitroindole followed by chemoselective reduction. This pathway avoids the formation of C3-alkylated byproducts common in direct indole alkylation.

Workflow Diagram

Figure 1: Two-step synthesis pathway from commercially available 5-nitroindole.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Ethyl-5-nitroindole

-

Setup: Charge a flame-dried round-bottom flask with anhydrous DMF (Dimethylformamide) under an argon atmosphere.

-

Deprotonation: Add 5-nitroindole (1.0 eq) and cool to 0°C. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq). Stir for 30 minutes until gas evolution ceases, indicating formation of the indolyl anion.

-

Alkylation: Dropwise add Ethyl Iodide (EtI, 1.2 eq) to the reaction mixture. Allow the solution to warm to room temperature and stir for 4–6 hours.

-

Workup: Quench carefully with ice-water. The product often precipitates; if not, extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

-

Checkpoint: Expect a yellow solid. Purity is typically sufficient for the next step, but recrystallization from ethanol can be performed.

-

Step 2: Reduction to 1-Ethyl-1H-indol-5-amine

-

Catalytic Hydrogenation (Preferred): Dissolve 1-ethyl-5-nitroindole in Ethanol or Methanol. Add 10% Pd/C catalyst (10 wt% loading).

-

Reaction: Stir under a hydrogen balloon (1 atm) at room temperature for 2–4 hours. Monitor by TLC (the amine is significantly more polar than the nitro compound).

-

Isolation: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Note: The free amine is sensitive to oxidation. Store under inert gas or use immediately. The product typically appears as a viscous purple/brown oil or semisolid [1].

-

Part 3: Reactivity & Applications in Drug Discovery

The C5-amine moiety is a versatile nucleophile, while the N1-ethyl group provides steric bulk and lipophilicity, preventing metabolic N-dealkylation common in methyl analogs.

Reaction Landscape

Figure 2: Primary synthetic utility and downstream bioactive scaffolds.

Key Case Studies

1. Cannabinoid Receptor 2 (CB2) Selective Ligands Researchers have utilized 1-ethyl-1H-indol-5-amine to synthesize N-aryl-oxadiazolyl-propionamides. The indole amine is coupled with carboxylic acid derivatives to form amide bonds.

-

Mechanism: The ethyl group at N1 fits into the hydrophobic pocket of the CB2 receptor, enhancing selectivity over CB1.

-

Protocol Insight: Coupling was achieved using standard peptide coupling reagents (or via acid chlorides) to yield high-affinity ligands suitable for radiolabeling studies [2].

2. Tubulin Polymerization Inhibitors In the synthesis of 7-aryl-pyrroloquinolinones, 1-ethyl-1H-indol-5-amine serves as the starting material for the construction of the angular tricyclic core.

-

Reaction: The amine reacts with β-keto esters followed by thermal cyclization to fuse the pyridine ring onto the indole scaffold.

-

Outcome: These compounds demonstrated potent antiproliferative activity against multidrug-resistant cancer cell lines [1].

Part 4: Handling, Stability & Safety

-

Oxidation Sensitivity: Like most electron-rich aromatic amines, this compound oxidizes upon exposure to air, turning from off-white/purple to dark black. Storage: Keep at -20°C under argon or nitrogen.

-

Toxicity: Treat as a potential mutagen and skin sensitizer. Use nitrile gloves and work within a fume hood.

-

Purification: Silica gel chromatography is effective (Eluent: Hexanes/Ethyl Acetate). However, avoid prolonged exposure to silica as the acidic nature can promote decomposition; add 1% Triethylamine to the eluent if streaking occurs.

References

-

Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

-

Cannabinoid receptor type 2 (CB2)-selective N-aryl-oxadiazolyl-propionamides: synthesis, radiolabelling, molecular modelling and biological evaluation. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

- 1. 1168150-46-6 | (E)-Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate | Aryls | Ambeed.com [ambeed.com]

- 2. mdpi.com [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Cannabinoid receptor type 2 (CB2)-selective N-aryl-oxadiazolyl-propionamides: synthesis, radiolabelling, molecular modelling and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CHROMIUM VI COMPOUNDS (HEXAVALENT CHROMIUM) | Occupational Safety and Health Administration [osha.gov]

- 8. US5037845A - Indole derivative - Google Patents [patents.google.com]

- 9. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of 1-Ethyl-1H-indol-5-amine Derivatives in Oncology

The following technical guide provides an in-depth analysis of the therapeutic utility of 1-ethyl-1H-indol-5-amine and its derivatives in oncology. This document is structured for drug discovery scientists and medicinal chemists, focusing on scaffold versatility, synthetic accessibility, and mechanistic validation.

Executive Summary: The Scaffold Advantage

In the landscape of heterocyclic anticancer agents, the 1-ethyl-1H-indol-5-amine scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Unlike the ubiquitous 1-methyl analogs, the N1-ethyl substitution offers a critical modulation of lipophilicity (

The C5-amine functionality serves as a high-reactivity handle for late-stage diversification, allowing the rapid generation of urea, amide, and sulfonamide libraries. This guide explores the transition of this scaffold from a simple building block to a core pharmacophore in Tubulin Polymerization Inhibitors and CB2 Receptor Modulators .

Chemical Basis & Structure-Activity Relationship (SAR)

The pharmacological efficacy of 1-ethyl-1H-indol-5-amine derivatives hinges on three structural vectors:

-

The Indole Core: Acts as a bioisostere for purine, facilitating ATP-competitive binding in kinases and

- -

N1-Ethyl Group:

-

Role: Increases lipophilicity relative to N-H or N-Methyl, improving passive transport across the blood-brain barrier (BBB) and tumor cell membranes.

-

SAR Insight: In CB2 receptor ligands, the N-ethyl group fills a specific hydrophobic sub-pocket (Val113/Phe117 region), often yielding higher affinity than bulkier propyl or benzyl analogs.

-

-

C5-Amine Handle:

-

Electronic Effect: The electron-donating amine at position 5 activates the indole ring, making it susceptible to oxidative metabolism unless acylated or incorporated into a fused system (e.g., pyrroloquinolinones).

-

Binding: When derivatized into amides/ureas, it acts as a hydrogen bond donor/acceptor pair, crucial for interacting with the "hinge region" of kinase domains.

-

Quantitative Data: Physicochemical Profile

| Parameter | 1-Ethyl-1H-indol-5-amine | 1-Methyl Analog | Clinical Relevance |

| Molecular Weight | 160.22 g/mol | 146.19 g/mol | Fragment-based drug design (FBDD) compliant. |

| cLogP | ~2.1 | ~1.7 | Ethyl enhances membrane permeability. |

| TPSA | 26.02 Ų | 26.02 Ų | High CNS penetration potential. |

| H-Bond Donors | 1 (Primary Amine) | 1 | Versatile derivatization point. |

Mechanistic Pathways in Oncology

Derivatives of this scaffold primarily target two distinct oncogenic mechanisms: Microtubule Destabilization and Cannabinoid Receptor 2 (CB2) Modulation .

Pathway A: Tubulin Destabilization (Colchicine Site)

Fused derivatives, specifically 7-aryl-pyrroloquinolinones synthesized from the 5-amino-1-ethylindole precursor, function as potent microtubule destabilizing agents (MDAs).

-

Mechanism: The indole moiety occupies the hydrophobic pocket of the colchicine binding site on

-tubulin. -

Outcome: Inhibition of tubulin polymerization

G2/M Phase Cell Cycle Arrest -

Resistance: Unlike taxanes, these agents are often poor substrates for P-glycoprotein (P-gp), retaining efficacy in multidrug-resistant (MDR) phenotypes.

Pathway B: CB2 Receptor Modulation

N-aryl-oxadiazolyl-propionamides derived from 1-ethyl-1H-indol-5-amine exhibit high selectivity for the CB2 receptor.

-

Relevance: CB2 is overexpressed in glioblastomas and immune cells within the tumor microenvironment.

-

Mechanism: Agonism of CB2 reduces tumor cell migration and induces apoptosis via the Ceramide/ERK signaling axis, without the psychotropic side effects associated with CB1.

Visualization: Dual-Mechanistic Signaling

The following diagram illustrates the bifurcation of therapeutic effects based on the derivatization of the core scaffold.

Caption: Dual therapeutic pathways of 1-ethyl-1H-indol-5-amine derivatives targeting Tubulin (cytotoxicity) and CB2 receptors (immunomodulation).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the core scaffold and its validation in a biological context.

Synthetic Workflow: Core Scaffold Generation

This protocol describes the synthesis of 1-ethyl-1H-indol-5-amine from 5-nitroindole.

Reagents:

-

5-Nitroindole (Starting Material)

-

Ethyl Iodide (EtI)

-

Sodium Hydride (NaH, 60% dispersion)

-

Palladium on Carbon (Pd/C, 10%)[1]

-

Hydrazine Hydrate or H2 gas

Step-by-Step Methodology:

-

N-Alkylation:

-

Dissolve 5-nitroindole (1.0 eq) in anhydrous DMF at 0°C under Argon.

-

Add NaH (1.2 eq) portion-wise. Stir for 30 mins to deprotonate N1.

-

Add Ethyl Iodide (1.2 eq) dropwise. Warm to Room Temperature (RT) and stir for 4 hours.

-

Validation: TLC (Hexane/EtOAc 3:1) should show a new spot with higher Rf.

-

Quench: Pour into ice water. Filter the yellow precipitate (1-ethyl-5-nitroindole). Yield >90%.

-

-

Nitro Reduction:

-

Dissolve the alkylated intermediate in Ethanol/THF (1:1).

-

Add 10% Pd/C catalyst (10 wt%).

-

Subject to Hydrogenation (H2 balloon or 40 psi Parr shaker) for 12 hours at RT.

-

Filtration: Filter through Celite to remove Pd/C.

-

Purification: Concentrate filtrate. If necessary, purify via flash chromatography (DCM/MeOH 95:5).

-

Product: 1-ethyl-1H-indol-5-amine (Purple/Brown solid).

-

Synthetic Logic Diagram:

Caption: Two-step high-yield synthesis of the 1-ethyl-1H-indol-5-amine core.

Biological Validation: Tubulin Polymerization Assay

This assay validates the mechanism of action for derivatives suspected of binding the colchicine site.

Protocol:

-

Preparation: Isolate tubulin from bovine brain or purchase >99% pure tubulin. Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

-

Incubation:

-

Control: Tubulin + DMSO (Vehicle).

-

Reference: Tubulin + Colchicine (3 µM).

-

Test: Tubulin + 1-ethyl-indole derivative (3 µM).

-

-

Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) using DAPI reporter or simple turbidity at 350 nm over 60 minutes at 37°C.

-

Data Analysis:

-

Vmax: Calculate the maximum rate of polymerization.

-

Steady State: Measure final absorbance.

-

Success Criteria: A >50% reduction in Vmax compared to DMSO control confirms tubulin inhibition.

-

Case Studies & Derivatives

The following table summarizes key derivatives synthesized from this scaffold and their oncological performance.

| Derivative Class | Target | Cell Line Potency (IC50) | Key Structural Feature | Reference |

| 7-Aryl-pyrroloquinolinones | Tubulin | HeLa: 12 nMA549: 45 nM | Fused tricyclic system; 1-ethyl group prevents P-gp efflux. | [1] |

| N-Aryl-oxadiazolyl-propionamides | CB2 Receptor | Ki (CB2): 4.5 nMSelectivity: >200x vs CB1 | Propionamide linker provides flexibility for receptor docking. | [2] |

| Bis-Indole Ureas | VEGFR-2 | HUVEC: 80 nM | Urea linkage at C5 mimics ATP phosphate binding. | [3] |

Future Outlook

The 1-ethyl-1H-indol-5-amine scaffold is currently underutilized relative to its methyl counterpart. Future development should focus on:

-

PROTAC Design: Utilizing the C5-amine as a vector to attach E3 ligase recruiters (e.g., Thalidomide) for targeted protein degradation of kinases.

-

ADC Payloads: The high potency of the pyrroloquinolinone derivatives makes them suitable payloads for Antibody-Drug Conjugates (ADCs), where the N-ethyl group aids in bystander killing effects due to moderate lipophilicity.

References

-

Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs. Source: European Journal of Medicinal Chemistry (via NIH/PMC). URL:[Link]

-

Cannabinoid receptor type 2 (CB2)-selective N-aryl-oxadiazolyl-propionamides: Synthesis and structure-activity relationships. Source: Journal of Medicinal Chemistry (Snippet via D-NB). URL:[Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Source: Pharmaceuticals (MDPI). URL:[Link]

-

Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative. Source: ACS Pharmacology & Translational Science. URL:[Link] (Generalized ACS Landing for verification)

-

Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (Comparative structural analysis). Source: Archiv der Pharmazie.[2] URL:[Link]2]

Sources

Electronic properties and reactivity of the 5-aminoindole core

An In-depth Technical Guide to the Electronic Properties and Reactivity of the 5-Aminoindole Core

Abstract

5-Aminoindole is a heterocyclic amine that serves as a critical structural motif and versatile precursor in the synthesis of a wide range of pharmacologically active compounds.[1] Its indole scaffold is recognized as a privileged structure in medicinal chemistry, appearing in molecules targeting everything from cancer to neurological disorders.[1][2] This technical guide provides a comprehensive analysis of the core electronic properties of 5-aminoindole that dictate its chemical behavior. It further explores its reactivity, focusing on key transformations such as electrophilic aromatic substitution, oxidation, and cycloaddition reactions. Detailed, field-proven protocols and mechanistic insights are provided for researchers, scientists, and drug development professionals to leverage the full synthetic potential of this important building block.

Introduction: The Significance of the 5-Aminoindole Scaffold

The indole ring system is a ubiquitous feature in natural products and pharmaceuticals, prized for its ability to interact with various biological targets.[3] The introduction of an amino group at the C5 position profoundly influences the electron density distribution of the indole core, enhancing its nucleophilicity and modulating its reactivity. This substituent makes 5-aminoindole an exceptionally valuable intermediate for creating diverse molecular libraries. Derivatives of this core have been investigated as serotonin analogs, c-Myc G-quadruplex binders with anticancer activity, H3 receptor antagonists, and inhibitors of enzymes like 5-lipoxygenase.[1][4][5] A thorough understanding of its electronic nature and reaction patterns is therefore essential for the rational design of novel therapeutics.[2]

Core Electronic Properties

The Indole Ring: An Electron-Rich Aromatic System

The indole nucleus consists of a benzene ring fused to a pyrrole ring, creating a planar, bicyclic aromatic system. According to Hückel's rule, it is aromatic, with a total of 10 π-electrons delocalized across the nine atoms of the bicyclic structure. The lone pair of electrons on the pyrrole nitrogen atom actively participates in this π-system, which makes the indole ring significantly electron-rich and highly susceptible to attack by electrophiles.[6][7]

Influence of the 5-Amino Group: A Potent Activating Substituent

The amino group (-NH₂) at the C5 position is a strong electron-donating group due to the resonance effect (or mesomeric effect). The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the benzene portion of the indole ring. This donation of electron density further enriches the entire bicyclic system, making 5-aminoindole even more reactive towards electrophiles than the parent indole. The increased electron density is particularly pronounced at the positions ortho and para to the amino group (C4 and C6), and this effect is transmitted through the fused ring system to further activate the pyrrole ring.

Caption: Resonance effect of the 5-amino group on the indole core.

Regioselectivity in Electrophilic Attack: The Primacy of C3

For nearly all electrophilic substitution reactions, the indole core exhibits a strong preference for substitution at the C3 position.[6] This regioselectivity is a fundamental principle of indole chemistry and is dictated by the relative stability of the carbocation intermediate (the sigma complex or arenium ion) formed upon attack.

-

Attack at C3: When an electrophile attacks the C3 position, the resulting positive charge is localized at C2. This intermediate is significantly stabilized because the lone pair on the adjacent pyrrole nitrogen can delocalize to accommodate the charge, forming an iminium ion without disrupting the aromaticity of the fused benzene ring.

-

Attack at C2: Attack at the C2 position places the positive charge at C3. Stabilizing this intermediate would require breaking the aromaticity of the benzenoid ring, which is energetically unfavorable.

The electron-donating 5-amino group enhances the overall nucleophilicity of the ring, accelerating the rate of electrophilic attack at C3 but not altering the inherent regioselectivity.[6]

Caption: Energetic preference for electrophilic attack at the C3 position.

Reactivity and Synthetic Applications

The enhanced electron density of the 5-aminoindole core makes it a highly reactive substrate for a variety of chemical transformations.

Electrophilic Aromatic Substitution (EAS)

This is the most characteristic class of reactions for 5-aminoindole. Common EAS reactions include halogenation, nitration, Vilsmeier-Haack formylation, and the Mannich reaction, all of which proceed with high regioselectivity at the C3 position.[8]

| Reaction | Reagent(s) | Typical Conditions | Product Type |

| Halogenation | NCS, NBS, I₂ | Aprotic solvent (e.g., DMF, CH₂Cl₂) | 3-Halo-5-aminoindole |

| Vilsmeier-Haack | POCl₃, DMF | 0°C to RT | 5-Aminoindole-3-carbaldehyde |

| Mannich Reaction | CH₂O, Dimethylamine, Acetic Acid | RT to mild heating | 3-(Dimethylaminomethyl)-5-aminoindole |

| Nitration | HNO₃, Ac₂O | Low temperature (-10°C) | 3-Nitro-5-aminoindole |

Oxidation Reactions

The electron-rich nature of 5-aminoindole also makes it susceptible to oxidation. Electrochemical oxidation at a platinum electrode has been shown to result in the formation of an electroinactive product.[9][10] This is attributed to the adsorption of the monomer onto the electrode surface via the amino substituent, which inhibits the desired electropolymerization that is observed with other 5-substituted indoles.[9] Chemical oxidation can also occur, and care must be taken to select reagents and conditions that are compatible with both the indole nucleus and the amino group, which can also be oxidized.

Addition and Cycloaddition Reactions

Beyond classical EAS, the 5-aminoindole core can participate in more complex transformations.

-

Addition to Alkynes: In the presence of a strong base (e.g., alkali-metal hydroxides in DMSO), the N1-proton of 5-aminoindole can be removed, and the resulting anion can add to alkynes. This reaction proceeds chemoselectively, with the indole nitrogen reacting in preference to the primary amino group at C5, to yield (Z)-enamines.[11][12]

-

[5+2] Cycloaddition: The indole core can act as a five-carbon component in cycloaddition reactions. Dearomative [5+2] cycloaddition with oxidopyrylium ylides allows for the diastereoselective construction of complex, highly functionalized seven-membered ring systems fused to the indole core (cyclohepta[b]indoles).[13][14] This advanced methodology provides rapid access to challenging molecular scaffolds.

Key Experimental Protocols

Synthesis of 5-Aminoindole via Reduction of 5-Nitroindole

The most common and efficient route to 5-aminoindole is the reduction of commercially available 5-nitroindole.[1] Several robust methods exist, with catalytic hydrogenation being a preferred industrial method for its high yield and clean conversion.

Caption: General workflow for the synthesis of 5-aminoindole.

Protocol: Catalytic Hydrogenation of 5-Nitroindole [1] This protocol is designed for scalability and high-yield conversion.

-

Materials:

-

5-Nitroindole (100 g, 0.617 mol)

-

95% Ethanol

-

Supported Palladium on Carbon (Pd/C, 10% w/w), 10-15 g

-

Hydrogenation reactor suitable for high pressure

-

Hydrogen gas source

-

-

Procedure:

-

Charge the hydrogenation reactor with 100 g of 5-nitroindole.

-

Add 95% ethanol (approximately 400 mL, or 4 times the weight of the substrate) and the Pd/C catalyst.

-

Seal the reaction vessel and inert the atmosphere by purging thoroughly with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen gas to a pressure of 1.5 MPa (15 bar).

-

Begin stirring and heat the mixture to a temperature between 70-95°C.

-

Maintain the reaction under these conditions for 1-2 hours. The reaction is exothermic, and pressure will need to be maintained by feeding hydrogen as it is consumed.

-

Self-Validation/Monitoring: The reaction can be monitored by observing the cessation of hydrogen uptake. A small aliquot can be carefully removed (after depressurizing and purging), filtered, and analyzed by TLC or LC-MS to confirm the complete consumption of the starting material.

-

Upon completion (typically >98% conversion), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst. The catalyst can be recovered and potentially reused.[1]

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude 5-aminoindole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product as a crystalline solid.

-

Comparison of Synthesis Protocols [1][15]

| Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Pressure | Yield (%) |

| Catalytic Hydrogenation | Pd/C, H₂ | Ethanol | 70-95 | 1-2 | 1.5 MPa | >96 |

| Silver-Catalyzed Hydrogenation | Ag(4,4'-dmbpy), KOBuᵗ, H₂ | 1,4-Dioxane | 80 | 24 | 4.0 MPa | 98 |

| Copper-Catalyzed Reduction | Copper complex, NaBH₄ | Water | RT | 2 | Air atm. | 99 |

| Transfer Hydrogenation | O-MoS₂, Ammonium Formate | Water | 130 | 6 | Sealed Tube | High |

Protocol for Electrophilic Substitution: Vilsmeier-Haack Formylation

This reaction introduces a formyl (-CHO) group at the C3 position, a valuable handle for further synthetic transformations.[6][16]

-

Materials:

-

5-Aminoindole (1.32 g, 10 mmol)

-

N,N-Dimethylformamide (DMF), anhydrous (10 mL)

-

Phosphorus oxychloride (POCl₃) (1.0 mL, 11 mmol)

-

Dichloromethane (DCM), anhydrous (20 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ice bath

-

-

Procedure:

-

In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve 5-aminoindole in anhydrous DMF under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution. An exothermic reaction will occur, and a viscous Vilsmeier reagent complex will form. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Self-Validation/Monitoring: The reaction progress can be monitored by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent), observing the consumption of the 5-aminoindole spot and the appearance of a new, more polar product spot.

-

Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water.

-

Basify the aqueous solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~8. This hydrolyzes the intermediate iminium salt.

-

A precipitate of the product, 5-aminoindole-3-carbaldehyde, should form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain the crude product.

-

The product can be further purified by recrystallization from ethanol.

-

Conclusion

The 5-aminoindole core is a highly activated and versatile heterocyclic system. Its electronic properties, governed by the interplay between the indole's inherent aromaticity and the powerful electron-donating nature of the 5-amino group, render it exceptionally reactive toward electrophiles, with a pronounced and reliable selectivity for the C3 position. This predictable reactivity, coupled with its ability to engage in more complex addition and cycloaddition reactions, solidifies its role as a cornerstone building block in medicinal chemistry. The synthetic protocols and mechanistic principles detailed in this guide provide a robust framework for researchers to effectively utilize 5-aminoindole in the design and development of novel, biologically active molecules.

References

-

Electrooxidation of 5-substituted indoles - RSC Publishing. [Link]

-

Electrooxidation of 5-substituted indoles - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). [Link]

- KR20070098922A - 5-aminoindole derivatives - Google P

-

Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed. [Link]

-

Base-Mediated Chemo- and Stereoselective Addition of 5-Aminoindole/Tryptamine and Histamines onto Alkynes | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline. [Link]

-

Base-mediated chemo- and stereoselective addition of 5-aminoindole/tryptamine and histamines onto alkynes - PubMed. [Link]

-

Synthesis of Some Derivatives of 5-Aminoindole-3-acrylic Acid1a - ACS Publications. [Link]

-

New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - MDPI. [Link]

-

5-Aminoindole - SIELC Technologies. [Link]

-

5-Aminoindole | C8H8N2 | CID 78867 - PubChem. [Link]

-

Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations | Request PDF - ResearchGate. [Link]

-

Dearomative indole [5+2] cycloaddition reactions: stereoselective synthesis of highly functionalized cyclohepta[b]indoles - PubMed. [Link]

-

Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

New indole, aminoindole and pyranoindole derivatives with anti-inflammatory activity - PubMed. [Link]

-

Electrophilic Substitutions of Indoles and Pyrroles: Kinetics and Synthetic Applications. [Link]

-

5-Aminoindole - NIST WebBook. [Link]

-

Electrophilic Substitution Reactions of Indoles | Request PDF - ResearchGate. [Link]

-

5-Aminoindole - NIST WebBook. [Link]

-

Synthesis of Some Derivatives of 5-Aminoindole-3-acrylic Acid1a - ACS Publications. [Link]

-

5-Aminoindole, a new ligand for hydrophobic charge induction chromatography - PubMed. [Link]

-

Electrophilic Aromatic Substitution of a BN Indole - PMC - NIH. [Link]

-

Indole chemistry breakthrough opens doors for more effective drug synthesis. [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. [Link]

-

Scheme 1. Detailed mechanistic scheme for the oxidation of 5-hydroxyindole by CAB in basic solutions. - ResearchGate. [Link]

-

Recent advances in the discovery and design of multicomponent reactions for the generation of small-molecule libraries. [Link]

-

Recent development on the [5+2] cycloadditions and their application in natural product synthesis - Chemical Communications (RSC Publishing). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. news-medical.net [news-medical.net]

- 4. KR20070098922A - 5-aminoindole derivatives - Google Patents [patents.google.com]

- 5. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Electrooxidation of 5-substituted indoles - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Electrooxidation of 5-substituted indoles - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Base-mediated chemo- and stereoselective addition of 5-aminoindole/tryptamine and histamines onto alkynes [pubmed.ncbi.nlm.nih.gov]

- 13. Dearomative indole [5+2] cycloaddition reactions: stereoselective synthesis of highly functionalized cyclohepta[b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent development on the [5+2] cycloadditions and their application in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. 5-Aminoindole synthesis - chemicalbook [chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Efficiency Buchwald-Hartwig Amination of 1-Ethyl-1H-indol-5-amine

[1]

Abstract & Strategic Significance

The indole scaffold is ubiquitous in medicinal chemistry, serving as the core pharmacophore for numerous 5-HT receptor agonists, kinase inhibitors, and antiviral agents. 1-Ethyl-1H-indol-5-amine represents a privileged building block where the N1-ethyl group provides two distinct advantages over the parent 5-aminoindole:

-

Regiocontrol: It eliminates the acidity of the indole N-H (pKa ~17), preventing competitive N1-arylation and ensuring chemoselective coupling at the C5-primary amine.[1]

-

Physicochemical Profile: The ethyl group increases lipophilicity (cLogP) and organic solubility, facilitating reaction kinetics in non-polar solvents like toluene.

This guide details optimized protocols for coupling this substrate with aryl halides, addressing common challenges such as catalyst poisoning by the free amine and oxidation of the electron-rich indole core.

Chemical Profile: 1-Ethyl-1H-indol-5-amine[1]

| Property | Specification | Notes |

| CAS Number | 10604-59-8 (Parent) / 1042600-60-1 (Amine) | Verify specific salt forms (HCl vs Free base).[1] |

| Formula | C₁₀H₁₂N₂ | |

| Mol.[1][2] Weight | 160.22 g/mol | |

| Appearance | Light brown to dark purple solid | Sensitive to air oxidation; store under Argon.[1] |

| pKa (C5-NH3+) | ~5.5 - 6.0 (Estimated) | Moderate nucleophile; requires strong base activation.[1] |

| Solubility | DCM, EtOAc, Toluene, DMSO | Excellent solubility in standard cross-coupling solvents. |

Mechanistic Insight & Catalyst Selection

The Buchwald-Hartwig amination of primary amines proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] For 1-ethyl-1H-indol-5-amine, the critical step is the reductive elimination .[1] Because the resulting product is a secondary amine (which is often more reactive than the starting primary amine), highly sterically encumbered ligands are required to prevent over-arylation (formation of tertiary amines).

Catalytic Cycle Visualization

The following diagram illustrates the reaction pathway, emphasizing the role of the bulky phosphine ligand in facilitating the difficult reductive elimination step.

Figure 1: Catalytic cycle for the Pd-catalyzed amination.[1][3] The bulky ligand (L) is crucial for stabilizing the Pd(0) species and accelerating the reductive elimination.

Ligand Selection Matrix

| Ligand | Class | Application for 5-Aminoindole |

| XPhos | Dialkylbiaryl phosphine | First Choice. Excellent for aryl bromides/triflates.[1] Prevents bis-arylation.[1] |

| BrettPhos | Dialkylbiaryl phosphine | Advanced. Required for aryl chlorides or electron-rich aryl halides.[1] |

| RuPhos | Dialkylbiaryl phosphine | Alternative. Good for sterically hindered coupling partners.[1] |

| BINAP | Bisphosphine | Legacy. Generally slower and requires higher temperatures; not recommended for this substrate unless cost is the primary driver. |

Experimental Protocols

Protocol A: Standard Coupling (Aryl Bromides/Triflates)

Target: Rapid synthesis with high functional group tolerance.[1] System: Pd(OAc)₂ / XPhos (or XPhos Pd G4) + NaOtBu.[1]

Reagents:

-

1-ethyl-1H-indol-5-amine (1.0 equiv)[1]

-

Aryl Bromide (1.0 - 1.1 equiv)[1]

-

Catalyst: XPhos Pd G4 (2.0 mol%) OR [Pd₂(dba)₃ (1 mol%) + XPhos (4 mol%)]

-

Base: NaOtBu (1.4 equiv)[1]

-

Solvent: Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

-

Preparation: Oven-dry a reaction vial/Schlenk tube containing a stir bar. Cool under a stream of Argon.[4]

-

Charging Solids: Add the indole amine (1.0 equiv), aryl bromide (1.0 equiv), and NaOtBu (1.4 equiv).

-

Note: If using the precatalyst (XPhos Pd G4), add it now. If using Pd₂(dba)₃/Ligand, add them now.

-

-

Inerting: Seal the vessel and evacuate/backfill with Argon three times (3x).

-

Solvent Addition: Syringe in anhydrous, degassed Toluene.

-

Reaction: Heat the mixture to 80–100 °C for 2–12 hours. Monitor by LC-MS.[1][5]

-

Checkpoint: The reaction should turn dark orange/brown. A black precipitate indicates catalyst decomposition (palladium black).

-

-

Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove insoluble salts. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Challenging Coupling (Heteroaryl Chlorides)

Target: Coupling with deactivated electrophiles (e.g., chloropyridines). System: BrettPhos Pd G4 + K₂CO₃ (weaker base for sensitive groups) or NaOtBu.[1]

Reagents:

-

1-ethyl-1H-indol-5-amine (1.0 equiv)[1]

-

Catalyst: BrettPhos Pd G4 (2–4 mol%)[1]

-

Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv, if substrate is base-sensitive)[1]

-

Solvent: t-Amyl Alcohol (preferred for higher temp) or 1,4-Dioxane.[1]

Modifications:

-

Temperature: Increase to 100–110 °C .

-

Activation: If conversion is low, add 0.5 equiv of water (activates the precatalyst/base interface in some specific BrettPhos cycles) or switch solvent to t-BuOH.[1]

Workflow Visualization

Figure 2: Operational workflow for bench-top preparation using Schlenk techniques.[1]

Troubleshooting & Critical Controls

| Issue | Root Cause | Solution |

| Low Conversion | Catalyst poisoning by free amine.[1] | Switch to BrettPhos Pd G4 . Ensure solvent is strictly anhydrous.[1] |

| Indole Oxidation | Air leakage.[1] | Indoles are electron-rich and prone to oxidative polymerization.[1] Strict inert atmosphere is non-negotiable.[1] |

| Bis-arylation | Ligand steric bulk insufficient.[1] | Ensure XPhos or BrettPhos is used.[1] Do not use simple phosphines like PPh3.[1] |

| Dehalogenation | Hydride source present.[1][7] | Avoid alcohol solvents if using NaOtBu (unless t-Amyl/t-BuOH).[1] Check solvent purity. |

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

-

Old, D. W., Harris, M. C., & Buchwald, S. L. (2000).[4] Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. Link[1]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link[1]

-

Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920.[1] Link

Sources

- 1. 1H-Indole, 1-ethyl- [webbook.nist.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]

- 4. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]

- 5. 1042600-60-1|N-Ethyl-1H-indol-5-amine|BLD Pharm [bldpharm.com]

- 6. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles [mdpi.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Note: Amide Bond Formation with 1-Ethyl-1H-indol-5-amine

[1]

Abstract

This guide provides an in-depth technical framework for synthesizing amides using 1-ethyl-1H-indol-5-amine .[1] Unlike aliphatic amines, this substrate presents specific challenges: it possesses an electron-rich aniline nitrogen susceptible to oxidation ("pinking") and reduced nucleophilicity compared to alkyl amines.[1] Furthermore, the electron-rich indole ring introduces a theoretical risk of regioselectivity issues (C3-acylation) under highly acidic conditions.[1] This note details three field-proven protocols—T3P® (Propylphosphonic Anhydride) , HATU , and In-Situ Acid Chloride Activation —selected for their reliability in drug discovery and process chemistry.[1]

Substrate Analysis & Strategic Considerations

Chemical Properties[2][3][4][5][6][7]

-

Substrate: 1-ethyl-1H-indol-5-amine.

-

Electronic Nature: The 5-amino group is an aniline derivative.[1] The lone pair is partially delocalized into the indole

-system, rendering it less nucleophilic than benzylamine but more nucleophilic than typical electron-deficient anilines (e.g., 4-nitroaniline).[1] -

Regiochemistry: The N1-position is blocked by an ethyl group, eliminating N1-acylation side reactions.[1] The C3-position is nucleophilic; however, under standard basic/neutral coupling conditions, the 5-NH2 is kinetically favored.[1]

-

Stability: High Oxidation Risk. 5-Aminoindoles rapidly oxidize in air to form dark violet/brown indolinone-type impurities (quinoidal species).[1]

Handling "The Pink Death" (Oxidation)[1]

-

Storage: Store the amine as a hydrochloride salt if possible. If free base, store under Argon at -20°C.

-

Pre-Reaction: If the starting material is dark brown, purify via short-plug silica filtration (DCM/MeOH) immediately before coupling.[1]

-

Atmosphere: All coupling reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Method Selection Decision Matrix

Choose the protocol based on your carboxylic acid partner and scale requirements.

Figure 1: Decision matrix for selecting the optimal coupling strategy.

Detailed Protocols

Method A: T3P (Propylphosphonic Anhydride) – The "Gold Standard"

Why: T3P is the preferred reagent for anilines.[1] It drives the equilibrium effectively, produces water-soluble byproducts, and minimizes epimerization of chiral acids.[1][2]

Reagents:

-

Carboxylic Acid (1.0 equiv)[1]

-

1-ethyl-1H-indol-5-amine (1.1 equiv)[1]

-

T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

-

Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

-

Solvent: EtOAc, 2-MeTHF, or DMF (if solubility is poor)[1]

Protocol:

-

Dissolution: In a dried flask under N2, dissolve the Carboxylic Acid (1.0 equiv) and 1-ethyl-1H-indol-5-amine (1.1 equiv) in EtOAc (concentration ~0.2 M).

-

Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine often gives higher yields than DIPEA with T3P due to reduced steric bulk.

-

Activation: Cool the mixture to 0°C. Add T3P solution (1.5 equiv) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

-

Monitoring: Check LCMS.[3] If conversion is <50% after 4 hours, heat to 50°C.

-

-

Workup (The "Magic" Step):

-

Dilute with EtOAc.

-

Wash with Water (x2).

-

Wash with 0.5 M HCl (careful if product is basic) or 10% Citric Acid to remove excess amine/pyridine.

-

Wash with Sat. NaHCO3 to remove excess acid/T3P byproducts.

-

Dry (Na2SO4) and concentrate.

-

Method B: HATU Activation – High-Throughput Discovery

Why: HATU is extremely reactive and suitable for small-scale library synthesis where yield is prioritized over cost.[1]

Reagents:

-

Carboxylic Acid (1.0 equiv)[1]

-

HATU (1.1 – 1.2 equiv)[1]

-

DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

-

1-ethyl-1H-indol-5-amine (1.0 – 1.1 equiv)[1]

-

Solvent: DMF or DMAc (anhydrous)[1]

Protocol:

-

Pre-Activation (Critical): Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in DMF (0.2 M). Add DIPEA (1.0 equiv only at this stage). Stir for 5–10 minutes.

-

Expert Insight: Pre-activation ensures the active ester (OAt-ester) forms before the aniline is added, reducing the risk of the aniline reacting directly with HATU to form a guanidine byproduct.[1]

-

-

Coupling: Add 1-ethyl-1H-indol-5-amine (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).[1]

-

Reaction: Stir at RT for 1–4 hours.

-

Workup:

-

Dilute with EtOAc/Ether.

-

Wash with Sat. LiCl (removes DMF), then Water, then Brine.

-

Purify via flash chromatography (DCM/MeOH or Hex/EtOAc).

-

Method C: In-Situ Acid Chloride – For Sterically Hindered Acids

Why: If the acid is bulky (e.g., pivalic acid derivatives) or electron-poor, standard coupling agents may fail.[1] Acid chlorides are the "sledgehammer."

Reagents:

-

Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) OR Oxalyl Chloride/DMF (cat.)[1]

-

1-ethyl-1H-indol-5-amine (1.1 equiv)[1]

-

Base: Pyridine or 2,6-Lutidine[1]

Protocol:

-

Activation: Dissolve Carboxylic Acid in dry DCM (0°C). Add Oxalyl Chloride (1.2 equiv) and 1 drop of DMF. Stir until bubbling ceases (approx 30-60 mins). Concentrate to dryness to remove excess HCl/oxalyl chloride (optional but recommended for sensitive amines).

-

Coupling: Redissolve the crude acid chloride in DCM.

-

Addition: Add a solution of 1-ethyl-1H-indol-5-amine (1.1 equiv) and Pyridine (2.0 equiv) in DCM dropwise to the acid chloride at 0°C.

-

Reaction: Warm to RT and stir for 2 hours.

-

Quench: Add Sat. NaHCO3.

Comparative Data Analysis

| Feature | Method A (T3P) | Method B (HATU) | Method C (Acid Cl) |

| Reactivity | Moderate-High | Very High | Extreme |

| Epimerization | Very Low (<2%) | Low-Moderate | High |

| Purification | Extraction often sufficient | Chromatography required | Chromatography required |

| Moisture Sensitivity | Low (T3P tolerates wet solvents) | High | Very High |

| Cost | Moderate | High | Low |

| Best For | Process Scale, Chiral Acids | Discovery, Library Synthesis | Sterically Hindered Acids |

Troubleshooting & Optimization

Low Yield / No Reaction

-

Diagnosis: The aniline is not nucleophilic enough.

-

Solution: Switch to Method C (Acid Chloride). Alternatively, heat the T3P reaction to 60°C (T3P is stable at elevated temperatures).[1]

"Pink" Impurities in Product[1]

-

Diagnosis: Oxidation of the unreacted indole amine.

-

Solution: Perform the reaction with a slight excess of the Acid (1.1 equiv) rather than the amine, ensuring all amine is consumed. Add a reducing agent scavenger (e.g., Sodium Metabisulfite wash) during workup.

Regioselectivity (C3 Acylation)

-

Diagnosis: Product mass is correct, but NMR shows loss of the aromatic proton at the indole C3 position (approx 6.5 ppm).[1]

-

Solution: This occurs if conditions are too acidic (Friedel-Crafts pathway).[1] Ensure sufficient base (DIPEA/Pyridine) is present to keep the amine deprotonated and nucleophilic. Avoid Lewis acids.

Workflow Visualization

Figure 2: General workflow for HATU/T3P mediated coupling.

References

-

Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

-

Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[6][3][7] Tetrahedron.

-

PubChem. (2025).[8] "1-methyl-1H-indol-5-amine Compound Summary." (Used as proxy for ethyl analog properties).

Sources

- 1. bachem.com [bachem.com]

- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 3. growingscience.com [growingscience.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. peptide.com [peptide.com]

- 6. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1-methyl-1H-indol-5-amine | C9H10N2 | CID 2769564 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Reductive Amination Pathways Involving 1-Ethyl-1H-indol-5-amine

Introduction & Strategic Significance

1-ethyl-1H-indol-5-amine (CAS: 1234-56-7, generic placeholder) represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, GPCR ligands (specifically 5-HT receptor modulators), and CNS-active agents.

Unlike simple alkyl amines, the amino group at the 5-position of the indole ring exhibits aniline-like character . The lone pair on the nitrogen is partially delocalized into the aromatic system, reducing its nucleophilicity compared to aliphatic amines. Furthermore, the N1-ethyl substitution blocks the pyrrole nitrogen, simplifying chemoselectivity by preventing N1-alkylation side reactions. However, the electron-rich nature of the indole ring—specifically at the C3 position—presents a unique challenge: the risk of electrophilic aromatic substitution (e.g., Pictet-Spengler type cyclizations) if highly reactive aldehydes are used under strongly acidic conditions.

This guide details three validated protocols for the reductive amination of 1-ethyl-1H-indol-5-amine, prioritizing chemoselectivity, yield, and scalability.

Mechanistic Pathway & Chemoselectivity

The reductive amination of 1-ethyl-1H-indol-5-amine proceeds via the formation of a hemiaminal, followed by dehydration to an imine (or iminium ion), which is subsequently reduced to the secondary amine.

Critical Control Points:

-

Imine Formation: Due to the lower nucleophilicity of the 5-amine (aniline-like), acid catalysis (AcOH) is often required to drive equilibrium toward the imine.

-

Reduction Selectivity: The reducing agent must be selective for the imine over the starting aldehyde/ketone.

-

C3-Reactivity: The C3 position of the indole is nucleophilic. Strong Lewis acids or unhindered aldehydes (like formaldehyde) can lead to C3-alkylation or polymerization.

Pathway Visualization

The following diagram illustrates the reaction pathway and competing side reactions.

Figure 1: Reaction pathway for the reductive amination of 1-ethyl-1H-indol-5-amine, highlighting the primary route to the secondary amine and potential C3-alkylation risks.

Experimental Protocols

Protocol A: Standard Direct Reductive Amination (STAB Method)

Best For: Aldehydes, Cyclic Ketones, and non-hindered substrates. Mechanism: Uses Sodium Triacetoxyborohydride (STAB), a mild hydride donor that reduces imines faster than aldehydes/ketones.

Reagents:

-

1-ethyl-1H-indol-5-amine (1.0 equiv)

-

Aldehyde/Ketone (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried flask under N2, dissolve 1-ethyl-1H-indol-5-amine (1.0 mmol) in DCE (5 mL).

-

Imine Formation: Add the carbonyl compound (1.1 mmol).

-

Catalysis: Add AcOH (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes. Note: This pre-stir allows the hemiaminal/imine equilibrium to establish.

-

Reduction: Cool to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 mmol) portion-wise over 5 minutes.

-

Reaction: Warm to RT and stir for 2–16 hours. Monitor by LCMS or TLC (Visualize with Ehrlich’s reagent).

-

Quench: Quench with saturated aqueous NaHCO3 (10 mL). Stir for 15 minutes until gas evolution ceases.

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Protocol B: Lewis Acid-Mediated Amination (Ti(OiPr)4)

Best For: Sterically hindered ketones, electron-deficient ketones, or when Protocol A fails to drive conversion. Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation to completion before reduction.[1]

Reagents:

-

1-ethyl-1H-indol-5-amine (1.0 equiv)

-

Ketone (1.2 equiv)

-

Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 – 2.0 equiv)

-

Sodium Borohydride (NaBH4) (2.0 equiv) (Note: STAB is not used here; NaBH4 is sufficient once the imine is "locked" by Ti).

-

Solvent: THF (anhydrous)

Step-by-Step Procedure:

-

Complexation: In a dried flask under Argon, mix amine (1.0 mmol) and ketone (1.2 mmol) in THF (4 mL).

-

Titanium Addition: Add Ti(OiPr)4 (neat, 1.5 mmol) via syringe. The solution often turns yellow/orange.

-

Imine Locking: Stir at RT for 6–18 hours. Critical: Ensure complete consumption of amine by TLC before proceeding.

-

Reduction: Dilute with absolute EtOH (2 mL). Add NaBH4 (2.0 mmol) carefully (exothermic). Stir for 2–4 hours.

-

Hydrolysis (The "Trick"): Quench by adding water (1 mL) dropwise. A heavy white precipitate (TiO2) will form.

-

Filtration: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts. Wash the pad thoroughly with EtOAc.

-

Workup: Wash the filtrate with brine, dry, and concentrate.

Decision Matrix & Workflow

Select the appropriate protocol based on your specific electrophile and constraints.

Figure 2: Experimental decision matrix for selecting the optimal reductive amination method.

Comparative Data & Troubleshooting

Reducing Agent Comparison

| Reagent | Reactivity | Chemoselectivity | Recommended Use |

| NaBH(OAc)3 (STAB) | Mild | High (Reduces Imine >> Carbonyl) | Standard for aldehydes & simple ketones. |

| NaBH3CN | Mild | High (pH dependent) | Toxic (Cyanide risk). Use only if STAB fails. |

| NaBH4 | Strong | Low (Reduces Carbonyls) | Use only with Ti(OiPr)4 (Protocol B) or for pre-formed imines. |

Troubleshooting Guide

| Observation | Root Cause | Solution |

| Low Conversion | Poor imine formation due to low nucleophilicity of 5-NH2. | Increase AcOH (up to 5 equiv) or switch to Protocol B (Ti-mediated). |

| Dialkylation | Primary amine reacts twice with aldehyde. | Use excess amine (1.5 equiv) relative to aldehyde, or slow addition of aldehyde. |

| Indole Decomposition | Acid sensitivity of the indole ring.[2] | Avoid strong mineral acids (HCl). Maintain pH 4–5 with AcOH. |

| C3-Alkylation | Electrophilic attack on indole C3 (Pictet-Spengler). | Avoid formaldehyde. Keep temperature low (0°C). Use N-protected indole if necessary. |

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

- Significance: The foundational text establishing STAB as the reagent of choice for aniline deriv

-

Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry.

- Significance: Establishes the Protocol B methodology for sterically hindered substr

-

Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1.

- Significance: Comprehensive review of indole reactivity, including stability of the C3 position during reduction.

-

Maryanoff, C. A., et al. (2004). "Reductive Amination: A General Review." Chemical Reviews.

-

Significance: General best practices and mechanism validation.[1]

-

Sources

Preparation of sulfonamide derivatives from 1-ethyl-1H-indol-5-amine

Executive Summary

This application note details the synthetic protocols for generating sulfonamide libraries based on the 1-ethyl-1H-indol-5-amine scaffold. Indole-5-sulfonamides are privileged pharmacophores in medicinal chemistry, exhibiting potent activity as tubulin polymerization inhibitors, carbonic anhydrase inhibitors, and antiviral agents.

Unlike unsubstituted indoles, the 1-ethyl-1H-indol-5-amine starting material features an N1-ethyl protection. This structural feature is critical: it eliminates competitive sulfonylation at the indole nitrogen, ensuring exclusive regioselectivity at the C5-exocyclic amine. This guide provides two validated protocols—a standard anhydrous method for moisture-sensitive sulfonyl chlorides and a "green" Schotten-Baumann method for robust parallel synthesis.

Chemical Strategy & Mechanism

The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfur atom. The C5-amino group of the indole acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. A base is required to neutralize the HCl byproduct and drive the equilibrium forward.

Key Mechanistic Considerations:

-

Regioselectivity: The N1-ethyl group sterically and chemically blocks the indole nitrogen, preventing the formation of bis-sulfonamides (N1, N5-disulfonated byproducts).

-

Electronic Effects: The electron-rich indole ring increases the nucleophilicity of the C5-amine compared to standard anilines, allowing reactions to proceed rapidly, often at

. -

Side Reactions: The primary risk is di-sulfonylation of the primary amine (forming a sulfonimide) if excess sulfonyl chloride or high temperatures are used.[1]

Figure 1: Reaction Mechanism & Pathway

Caption: Mechanistic pathway for the sulfonylation of 1-ethyl-1H-indol-5-amine. The base serves as a proton sponge to drive the reaction to completion.

Reagent Selection Guide

Proper selection of the base and solvent system is dictated by the reactivity of the specific sulfonyl chloride (

| Parameter | Method A: Anhydrous (Standard) | Method B: Aqueous (Green/Robust) |

| Primary Utility | Highly reactive or moisture-sensitive | Stable |

| Solvent | Dichloromethane (DCM) or THF (Anhydrous). | THF/Water (1:1) or Acetone/Water. |

| Base | Pyridine (solvent/base) or Triethylamine (TEA).[1] | Sodium Carbonate ( |

| Temperature | ||

| Purification | Flash Chromatography (usually required). | Acid precipitation & Recrystallization (often sufficient). |

Detailed Experimental Protocols

Protocol A: The Anhydrous DCM/Pyridine Method

Best for: Drug discovery leads requiring high purity and moisture-sensitive reagents.

Materials:

-

1-ethyl-1H-indol-5-amine (1.0 equiv)

-

Aryl/Alkyl Sulfonyl Chloride (1.1 equiv)

-

Pyridine (3.0 equiv) or Triethylamine (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

1M HCl (aq) for workup

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1-ethyl-1H-indol-5-amine (1.0 mmol) in anhydrous DCM (5 mL).

-

Base Addition: Add Pyridine (3.0 mmol) to the solution.

-

Note: If using TEA, add 1.5 mmol. Pyridine is often preferred as it acts as a nucleophilic catalyst.

-

-

Cooling: Cool the reaction mixture to

using an ice bath. -

Addition: Dissolve the Sulfonyl Chloride (1.1 mmol) in a minimal amount of DCM (1 mL) and add it dropwise to the amine solution over 10 minutes.

-

Critical: Dropwise addition prevents localized high concentrations, reducing the risk of di-sulfonylation.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (typically 50% EtOAc/Hexanes) until the amine spot disappears.

-

Workup:

-

Dilute with DCM (20 mL).

-

Wash with 1M HCl (

mL) to remove excess pyridine/TEA and unreacted amine. -

Wash with Saturated

( -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0–40% EtOAc in Hexanes).

Protocol B: The Schotten-Baumann Method (Biphasic)

Best for: Parallel synthesis, stable reagents, and avoiding organic bases.

Step-by-Step Procedure:

-

Preparation: In a vial, dissolve 1-ethyl-1H-indol-5-amine (1.0 mmol) in THF (3 mL).

-

Buffer: Add a solution of

(2.0 mmol) in Water (3 mL). The mixture will be biphasic. -

Addition: Add the Sulfonyl Chloride (1.2 mmol) in one portion.

-

Reaction: Stir vigorously at RT for 4–12 hours.

-

Precipitation Workup:

-

Evaporate the THF under reduced pressure.

-

Acidify the remaining aqueous layer carefully with 1M HCl to pH ~3.

-

The sulfonamide product typically precipitates as a solid.

-

-

Isolation: Filter the solid, wash with water and cold ethanol. Recrystallize from Ethanol/Water if necessary.

Process Control & Troubleshooting

Figure 2: Experimental Workflow & Decision Tree

Caption: Decision tree for reaction monitoring. Di-sulfonylation is the most common failure mode, correctable via mild basic hydrolysis.

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Starting Material Remains | Sulfonyl chloride hydrolysis (wet solvent). | Ensure anhydrous DCM; Increase |

| New Lipophilic Spot (High Rf) | Di-sulfonylation (Bis-sulfonamide). | Use strictly 1:1 stoichiometry; Add |

| Low Yield (Acidic Workup) | Product is acid-sensitive or water-soluble. | Use milder acid (Citric Acid) or extract aqueous layer with EtOAc multiple times. |

Characterization Criteria

To validate the synthesis of N-(1-ethyl-1H-indol-5-yl)sulfonamides, look for these specific signals:

-

NMR (DMSO-

-

Sulfonamide NH: A singlet appearing between 9.0 – 10.5 ppm (exchangeable with

). -

Indole C5-H: A doublet or doublet-of-doublets around 7.3 – 7.5 ppm .

-

N-Ethyl Group: A triplet (

1.4 ppm, -

Absence: Disappearance of the broad amine

signal (typically 3.0–5.0 ppm).

-

-

Mass Spectrometry (ESI):

-

Positive Mode:

or -

Negative Mode:

(The sulfonamide proton is acidic, making negative mode highly sensitive).

-

References

-

General Sulfonamide Synthesis

-

Indole Bioactivity & Functionalization

-

Agrawal, K., et al. (2023).[6] Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. Future Journal of Pharmaceutical Sciences. Retrieved from

-

-

Green Chemistry Approaches

-

Abbassi, M., et al. (2019).[7] A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molbank. Retrieved from

-

- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Design, synthesis, and biological evaluation of novel N-(1 H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]

Application Note: Accelerating Drug Discovery with Microwave-Assisted Synthesis of 1-Ethyl-1H-indol-5-amine Derivatives

An In-Depth Technical Guide

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents.[1][2][3] Specifically, substituted aminoindoles like 1-ethyl-1H-indol-5-amine serve as critical building blocks for targeted therapeutics, particularly kinase inhibitors.[4][5] Traditional synthesis of derivatives often involves lengthy reaction times and harsh conditions. This guide provides a detailed exploration of Microwave-Assisted Organic Synthesis (MAOS) as a green, efficient, and rapid alternative for the functionalization of 1-ethyl-1H-indol-5-amine.[6][7][8] We present an in-depth protocol for the palladium-catalyzed Buchwald-Hartwig amination, a pivotal C-N cross-coupling reaction, demonstrating the significant advantages of microwave irradiation in accelerating reaction rates and improving yields.[9][10] This document is intended for researchers, chemists, and professionals in drug development seeking to leverage advanced synthetic technologies to streamline the creation of complex molecular libraries.

Introduction: The Strategic Importance of Indoles and Microwave Synthesis

The indole ring system is a privileged structure in drug discovery, integral to a wide array of therapeutic agents targeting conditions from cancer to viral infections and neurological disorders.[3][11][12] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with biological targets.[13] 1-ethyl-1H-indol-5-amine, in particular, is a valuable synthon. The ethyl group at the N1 position can modulate solubility and metabolic stability, while the C5 amine provides a reactive handle for introducing molecular diversity, crucial for structure-activity relationship (SAR) studies.

Conventional synthetic methods, while foundational, often face challenges such as long reaction times, high energy consumption, and the generation of undesirable byproducts.[14] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that directly addresses these limitations.[15][16] By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, often reducing multi-hour or day-long processes to mere minutes.[7][17][18] This efficiency aligns with the principles of green chemistry by minimizing energy use and often allowing for solvent-free reactions or the use of more environmentally benign solvents.[7][14]

The Science of Microwave-Assisted Chemistry

Unlike conventional heating which relies on conduction and convection to transfer thermal energy from an external source, microwave heating operates through direct interaction with molecules in the reaction mixture. This process is primarily driven by two mechanisms: dipolar polarization and ionic conduction.[14]

-

Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction, attempt to align themselves with the rapidly oscillating electric field of the microwave irradiation. This constant reorientation generates friction, leading to rapid and efficient heating of the bulk material.

-

Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field. Collisions between these moving ions generate heat.

This "in-core" heating is highly efficient and uniform, eliminating the localized overheating often seen at the vessel walls with conventional methods. This precise temperature control can minimize the formation of side products and enhance the yield of the desired compound.[7][19]

Core Application: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is one of the most powerful methods for forming carbon-nitrogen (C-N) bonds, a linkage ubiquitous in pharmaceuticals.[20] The reaction enables the coupling of amines with aryl halides or triflates, a transformation that is often difficult to achieve with classical methods. Applying microwave irradiation to this palladium-catalyzed reaction dramatically enhances its efficiency, making it a cornerstone of modern medicinal chemistry for rapid library synthesis.[9][10]

Below, we detail a protocol for the coupling of 1-ethyl-1H-indol-5-amine with an aryl bromide.

Mechanistic Rationale for Component Selection

The success of the Buchwald-Hartwig amination hinges on the interplay between the palladium source, the ligand, and the base.

-

Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is often used as a pre-catalyst. It is reduced in situ to the active Pd(0) species that enters the catalytic cycle.

-

Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands like X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective. They stabilize the palladium center, promote the crucial oxidative addition step with the aryl halide, and facilitate the final reductive elimination step to release the product and regenerate the catalyst. Bidentate phosphine ligands have also been shown to be highly effective in preventing catalyst deactivation and speeding up the reaction.

-

Base: A non-nucleophilic, strong base is required to deprotonate the amine, forming the more nucleophilic amide that coordinates to the palladium center. Potassium tert-butoxide (KOt-Bu) is a common and effective choice for this purpose.[9]

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle.

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Microwave synthesis vials are sealed and can build up significant pressure; use a dedicated microwave reactor with pressure monitoring.

Protocol 1: Microwave-Assisted Buchwald-Hartwig Amination

This protocol details the synthesis of N-(4-methoxyphenyl)-1-ethyl-1H-indol-5-amine.

Materials:

-

1-ethyl-1H-indol-5-amine (1.0 mmol, 160.2 mg)

-

1-Bromo-4-methoxybenzene (1.1 mmol, 205.7 mg, 1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg, 2 mol%)

-

X-Phos (0.04 mmol, 19.1 mg, 4 mol%)

-

Potassium tert-butoxide (KOt-Bu) (1.4 mmol, 157.1 mg, 1.4 eq)

-

Anhydrous Toluene (3 mL)

-

Microwave vial (10 mL) with a magnetic stir bar

Experimental Workflow:

Caption: Step-by-step workflow for microwave-assisted Buchwald-Hartwig amination.

Procedure:

-

To a 10 mL microwave vial containing a magnetic stir bar, add 1-ethyl-1H-indol-5-amine (160.2 mg), 1-bromo-4-methoxybenzene (205.7 mg), Pd(OAc)₂ (4.5 mg), X-Phos (19.1 mg), and potassium tert-butoxide (157.1 mg).

-

Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon). This is crucial to prevent oxidation of the Pd(0) catalyst.

-

Add 3 mL of anhydrous toluene via syringe.

-

Securely seal the vial with a cap.

-

Place the vial into the cavity of a dedicated laboratory microwave reactor.

-

Set the reaction parameters: irradiate at a constant temperature of 130 °C for 20 minutes with magnetic stirring. Use dynamic power control to maintain the target temperature.

-

After the reaction is complete, allow the vial to cool to room temperature (<50 °C) before removal.

-

Once cooled, open the vial and dilute the reaction mixture with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil via flash column chromatography (Silica gel, gradient elution with hexane/ethyl acetate) to yield the pure product.

Data Summary and Comparative Analysis

The advantages of MAOS are most evident when compared to conventional heating methods.

| Parameter | Microwave-Assisted Method | Conventional Oil Bath Heating |

| Reaction Time | 10–30 minutes[10] | 16–24 hours |

| Temperature | 130–150 °C[9] | 80–110 °C |

| Typical Yield | Moderate to Excellent (70–95%)[10] | Variable (40–85%)[21] |

| Energy Efficiency | High | Low |

| Byproduct Formation | Minimized due to uniform heating | Often higher due to localized overheating |

| Process Control | High (direct temperature & pressure sensing) | Low (indirect temperature control) |

Note: Yields are representative and highly dependent on the specific substrates and reaction scale.

Field-Proven Insights & Troubleshooting

-

Solvent Choice is Key: Solvents with high dielectric constants (e.g., DMF, NMP, DMSO) absorb microwave energy very efficiently. However, less polar solvents like toluene or dioxane are often preferred for Buchwald-Hartwig reactions to maintain catalyst stability. While they heat less efficiently, they are still effective in a modern microwave reactor.

-

Exothermic Reactions: Be aware that the initial phase of heating can be rapid. For potentially exothermic reactions, use a power-limiting mode or a slower ramp time to maintain control.

-

Incomplete Conversion: If TLC or LC-MS analysis shows significant starting material remaining, the reaction time can be extended. A time extension of 10-15 minutes is often sufficient. Alternatively, catalyst deactivation may have occurred. Ensure all reagents and the solvent are anhydrous and the system was properly purged with inert gas.

-

Product Degradation: If byproduct formation is observed, consider lowering the reaction temperature. A reduction of 10-20 °C can sometimes preserve the desired product without significantly compromising the reaction rate under microwave conditions.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the functionalization of important heterocyclic scaffolds like 1-ethyl-1H-indol-5-amine. By significantly reducing reaction times from hours to minutes and frequently improving yields, MAOS enables a much faster pace of discovery and development.[22][23] The Buchwald-Hartwig amination protocol detailed here exemplifies how this technology can be applied to construct complex, drug-like molecules with high efficiency and control. For laboratories focused on medicinal chemistry and the rapid generation of compound libraries for screening, the integration of microwave synthesis is not just an advantage—it is an essential tool for maintaining a competitive edge.

References

-

Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. National Center for Biotechnology Information. [Link]

-

Microwave-assisted synthesis of medicinally relevant indoles - PubMed. National Center for Biotechnology Information. [Link]

-

Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis Online. [Link]

-

Microwave-assisted synthesis and evaluation of indole derivatives as potential anthelmintic agents. ResearchGate. [Link]

-

Synthesis and pp60c-Src tyrosine kinase inhibitory activities of novel indole-3-imine and amine derivatives substituted at N1 and C5 - PubMed. National Center for Biotechnology Information. [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]

-

Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

-